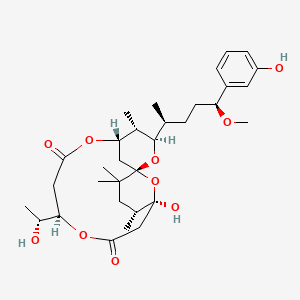

Debromoaplysiatoxin

Description

Historical Context of Isolation and Discovery of Debromoaplysiatoxin

The initial documented instance of what was later understood to be caused by aplysiatoxin-related compounds was a case of "seaweed dermatitis" in Hawaii in 1958. wikipedia.org It wasn't until the 1970s that researchers successfully isolated and identified the causative agents. This compound was first isolated from the digestive tract of the sea hare Stylocheilus longicauda. wikipedia.org Subsequent research in 1973 on the cyanobacterium Lyngbya majuscula confirmed it as the producer of this toxin. wikipedia.org A notable outbreak of seaweed dermatitis on the Hawaiian island of Oahu in 1980 led to the analysis of L. majuscula samples, which revealed a mixture of aplysiatoxin, this compound, and lyngbyatoxin A as the toxins responsible for the skin irritation. wikipedia.org

Originating Organisms and Ecological Relevance

This compound is primarily produced by various species of marine cyanobacteria, also known as blue-green algae. wikipedia.orgebi.ac.uk The most well-documented producer is Lyngbya majuscula (now also referred to as Moorea producens). wikipedia.orgmdpi.com However, it has also been isolated from other cyanobacteria such as Lyngbya gracilis, Oscillatoria nigro-viridis, Schizothrix calcicola, and Trichodesmium erythraeum. ebi.ac.ukmdpi.comfrontiersin.org

The toxin can accumulate in other marine organisms through the food chain, a process known as trophic transfer. For instance, the sea hare Stylocheilus striatus accumulates this compound by feeding on L. majuscula. wikipedia.org This compound has also been found in the red alga Gracilaria coronopifolia, likely due to a parasitic blue-green alga growing on its surface. wikipedia.org While predominantly found in marine environments, there has been a documented case of this compound in a freshwater lake in Northern California, where its presence was linked to a species of Lyngbya. frontiersin.org

Early Research on its Biological Activities

Early investigations into this compound revealed its potent biological effects. It was found to be a causative agent of seaweed dermatitis, causing skin irritation upon contact. wikipedia.org Research demonstrated its dermonecrotic activity, producing erythema, blisters, and necrosis when applied topically to the skin of rabbits and hairless mice. wikipedia.org

Beyond its inflammatory properties, early studies also uncovered its potential in cancer research. Chloroform extracts from several seaweeds of the Oscillatoriaceae family showed activity against P-388 lymphocytic mouse leukemia. ebi.ac.uk this compound, isolated from Lyngbya gracilis, was identified as the active compound responsible for this antileukemia activity. ebi.ac.uk Furthermore, it was recognized as a potent tumor promoter, a characteristic that has driven much of the subsequent research into its mechanisms of action. wikipedia.orgebi.ac.uk

Classification within Aplysiatoxin-Related Compounds

This compound belongs to the broader class of aplysiatoxins, a group of biologically active polyketide metabolites. researchgate.net These compounds are often categorized based on their structural features.

Structural Relationship to Aplysiatoxin and Other Analogues

This compound is structurally very similar to aplysiatoxin, with the primary difference being the absence of a bromine atom on the phenolic ring of this compound. ebi.ac.uknih.gov Both compounds are classified as phenolic bislactones. wikipedia.org The aplysiatoxin family of compounds can be divided into several categories based on their ring systems. One category includes compounds with 6/12/6, 6/10/6, or 6/6/6 tricyclic ring systems, which includes this compound and its neo-debromoaplysiatoxin analogues. researchgate.netsemanticscholar.org Another group features an AB spirobicyclic ring system, such as oscillatoxin D. researchgate.net A third category consists of acyclic structures like the nhatrangins. researchgate.net

A number of analogues of this compound have been isolated and characterized, including:

Anhydrothis compound : A dehydrated and less toxic form. wikipedia.orgnih.gov

3-Methoxythis compound : An analogue with a methoxy group added to the structure. mdpi.comnih.gov

Neo-debromoaplysiatoxins : A series of related compounds with variations in their structure. researchgate.netnih.gov

The structural relationships between some of these compounds are detailed in the table below.

| Feature | This compound | Aplysiatoxin | Anhydrothis compound | 3-Methoxythis compound |

| Core Structure | Aplysiatoxin skeleton | Aplysiatoxin skeleton | Dehydrated aplysiatoxin skeleton | Aplysiatoxin skeleton |

| Bromine Atom | Absent | Present | Absent | Absent |

| Methoxy Group | Absent | Absent | Absent | Present |

Distinction from Other Cyanobacterial Toxins in Research Context

Cyanotoxins are broadly classified based on their toxicological effects, such as hepatotoxins (e.g., microcystins, nodularins), neurotoxins (e.g., anatoxins, saxitoxins), and cytotoxins (e.g., cylindrospermopsin). nih.goveuropa.eu this compound falls under the category of dermatotoxins, which also includes lyngbyatoxin A. nih.gov

While both this compound and lyngbyatoxin A are potent skin irritants and tumor promoters that activate protein kinase C (PKC), they are structurally distinct. europa.eumdpi.com Aplysiatoxins, including this compound, are polyketides, whereas lyngbyatoxins are indole alkaloids. researchgate.netmdpi.com This structural difference is a key distinguishing factor in their classification and study. Furthermore, while other cyanotoxins like microcystins and cylindrospermopsin have different primary mechanisms of toxicity, such as protein phosphatase inhibition and protein synthesis inhibition respectively, the aplysiatoxins exert their effects primarily through PKC activation. mdpi.comresearchgate.net

Academic Significance as a Research Probe

The unique biological activities of this compound have made it a significant tool in academic research, particularly in the study of carcinogenesis and cell signaling. Its ability to potently activate protein kinase C (PKC), a key enzyme in cellular signal transduction, has been a central focus of this research. mdpi.com

This compound serves as a valuable molecular probe to investigate the roles of different PKC isozymes in cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Interestingly, while both aplysiatoxin and this compound strongly inhibit the binding of phorbol esters to their receptors, aplysiatoxin is a more potent tumor promoter. nih.gov This difference, stemming from the presence or absence of a single bromine atom, allows researchers to dissect the specific structural requirements for tumor promotion versus other biological activities, such as anti-proliferative effects. nih.gov The dual nature of this compound, exhibiting both tumor-promoting and anti-proliferative activities, makes it an intriguing subject for developing new cancer therapies by modifying its structure to isolate the anti-cancer effects. wikipedia.org

Propriétés

Formule moléculaire |

C32H48O10 |

|---|---|

Poids moléculaire |

592.7 g/mol |

Nom IUPAC |

(1S,3R,4S,5S,9R,13S,14R)-13-hydroxy-9-[(1R)-1-hydroxyethyl]-3-[(2S,5S)-5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3/t18-,19+,20-,21+,24-,25+,26-,29+,31-,32-/m0/s1 |

Clé InChI |

REAZZDPREXHWNV-HJUJCDCNSA-N |

SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

SMILES isomérique |

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=CC=C4)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |

SMILES canonique |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Synonymes |

debromoaplysiatoxin |

Origine du produit |

United States |

Advanced Methodologies for Structural Analysis and Elucidation of Debromoaplysiatoxin and Its Analogues

Spectroscopic Techniques in Planar Structure Determination

The initial step in characterizing novel debromoaplysiatoxin analogues involves the elucidation of their planar structure, which maps the connectivity of atoms within the molecule. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Application of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. mdpi.commdpi.comdntb.gov.ua By measuring the mass-to-charge ratio of an ion, HRESIMS provides the molecular formula, which is crucial for establishing the degrees of unsaturation within the molecule. mdpi.commdpi.comdntb.gov.ua

For instance, in the analysis of oscillatoxin J, HRESIMS data at m/z 595.2886 [M + Na]⁺ suggested a molecular formula of C₃₂H₄₄O₉Na, corresponding to C₃₂H₄₄O₉ for the neutral molecule. mdpi.com This information, indicating 11 degrees of unsaturation, laid the foundation for subsequent structural analysis. mdpi.com Similarly, the molecular formulas of other analogues like oscillatoxin K (C₃₂H₄₆O₁₀), oscillatoxin L (C₃₂H₄₈O₁₁), oscillatoxin M (C₃₂H₄₆O₁₀), neo-debromoaplysiatoxin E (C₂₇H₃₆O₆), and neo-debromoaplysiatoxin J (C₃₂H₄₆O₁₁) were all successfully determined using HRESIMS. mdpi.commdpi.comnih.govnih.gov

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Following the determination of the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the molecule's carbon skeleton and the placement of protons and other nuclei. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbons. mdpi.comdntb.gov.uaebi.ac.uknih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments further help in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. mdpi.comnih.govnih.gov

Two-dimensional (2D) NMR techniques are then used to establish the connectivity between atoms. mdpi.comdntb.gov.uaebi.ac.uknih.gov Key 2D NMR experiments include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. kau.edu.sa

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments. mdpi.comnih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Shows through-space correlations between protons that are close to each other, which helps in determining relative stereochemistry. mdpi.commdpi.com

For example, in the structural elucidation of oscillatoxin J, HMBC correlations from H-5 to C-3, C-4, C-6, and C-7, and from the methyl protons H₃-26 to C-3, C-4, and C-5 were instrumental in confirming the planar structure. mdpi.com The detailed analysis of 1D and 2D NMR data for various this compound analogues has been extensively reported. mdpi.commdpi.comnih.govnih.govmdpi.com

| Position | Oscillatoxin J | Oscillatoxin K | Oscillatoxin L | Oscillatoxin M | |||

|---|---|---|---|---|---|---|---|

| δH | δC | δH | δC | δH | δC | δH | δC |

Determination of Absolute Configuration

Once the planar structure is established, the next critical step is to determine the absolute configuration, which is the three-dimensional arrangement of atoms at chiral centers.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute configuration of a molecule. encyclopedia.pubnii.ac.jp This technique provides a precise three-dimensional map of electron density, allowing for the unambiguous assignment of the spatial arrangement of atoms. encyclopedia.pub However, obtaining high-quality crystals suitable for X-ray analysis can be a significant challenge for complex natural products like this compound. mdpi.com

Despite this difficulty, researchers have successfully obtained crystal structures for some analogues. The absolute configuration of oscillatoxin J was unequivocally established as 7S, 9S, 10S, 11R, 12S, 15S, 29R, and 30R through single-crystal X-ray diffraction analysis using Cu Kα radiation. mdpi.com This determination provided a crucial reference point for the stereochemistry of other related compounds. mdpi.com Previously, crystal structures had also been reported for 19,21-dibromoaplysiatoxin and neo-debromoaplysiatoxin A. mdpi.com

Gauge-Independent Atomic Orbital (GIAO) NMR Shift Calculation and DP4/DP4+ Analysis

When single crystals cannot be obtained, computational methods provide a powerful alternative for assigning the absolute configuration. mdpi.comnih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical NMR chemical shifts for all possible stereoisomers of a molecule. nih.govmdpi.comrsc.org These calculated shifts are then compared with the experimental NMR data.

To statistically evaluate the best fit between the calculated and experimental data, the DP4 and the more advanced DP4+ probability analyses are employed. nih.govnih.govmdpi.comoup.commdpi.com These methods calculate the probability of each diastereomer being the correct structure. mdpi.commdpi.com For instance, the absolute configurations of oscillatoxin K, L, and M were confirmed using GIAO NMR shift calculations followed by DP4 analysis. mdpi.comnih.gov Similarly, DP4+ analysis was crucial in assigning the absolute configurations of neo-debromoaplysiatoxin E, F, I, and J. mdpi.comnih.govnih.govmdpi.comsemanticscholar.org In the case of neo-debromoaplysiatoxin F, DP4+ analysis showed a 100% probability for the assigned isomer based on both ¹H and ¹³C NMR data. mdpi.comnih.gov

Conformational Analysis and Dynamics Simulations for Receptor Interaction Studies

Understanding how this compound and its analogues interact with their biological targets, such as protein kinase C (PKC), requires knowledge of their conformational flexibility and the preferred shapes they adopt in solution. researchgate.netdatapdf.com Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible three-dimensional structures a molecule can assume and their relative energies. datapdf.comfrontiersin.orgmdpi.com

These methods can reveal the low-energy conformations that are most likely to be biologically active. By simulating the dynamic behavior of the molecule over time, researchers can gain insights into how it might bind to a receptor's active site. datapdf.comfrontiersin.orgmdpi.com For example, molecular docking analyses have been performed to understand the interaction between neo-debromoaplysiatoxin E and F and the Kv1.5 potassium channel. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new analogues with modified biological activities.

Chemical Synthesis and Derivatization Strategies for Debromoaplysiatoxin Analogues

Total Synthesis Approaches and Methodological Challenges

The total synthesis of debromoaplysiatoxin is a formidable undertaking due to its complex stereochemistry, including multiple chiral centers and a macrocyclic lactone. The inherent instability of certain functionalities, such as the C-3 lactol, which is prone to dehydration, presents significant methodological hurdles that necessitate careful strategic planning and the use of mild reaction conditions, particularly in the later stages of the synthesis. researchgate.net

The seminal total synthesis of this compound was accomplished by Kishi and coworkers, establishing a benchmark in the field. acs.org Their approach, along with subsequent synthetic endeavors, has highlighted the critical aspects of fragment assembly, stereocontrol, and macrocyclization.

A convergent approach, involving the synthesis of key fragments that are later coupled, has been a common strategy. A pivotal fragment is the C9–C21 portion of the molecule, the synthesis of which has been a focus of methodological development.

One notable method for the stereoselective construction of the C9–C21 fragment involves the Lewis acid-mediated addition of titanium enolates derived from N-acyl-1,3-thiazolidine-2-thiones to dialkyl acetals. x-mol.netresearchmap.jp This method allows for the highly diastereoselective formation of carbon-carbon bonds, crucial for establishing the correct stereochemistry. The choice of the chiral auxiliary and protecting groups on the acetal component is instrumental in dictating the stereochemical outcome of the reaction. x-mol.net For instance, the reaction between the titanium enolate of an (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thione and a dimethyl acetal can yield the desired adduct with high diastereoselectivity. x-mol.net Subsequent removal of the chiral auxiliary under mild conditions provides access to key intermediates en route to the C9–C21 fragment. x-mol.net

The following table summarizes a typical reaction for the stereoselective synthesis of a key intermediate for the C9-C21 fragment:

| Reactants | Reagents | Product | Key Features |

|---|---|---|---|

| (S)-N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione titanium enolate and an aromatic dimethyl acetal | Lewis Acid (e.g., TiCl4, SnCl4) | Diastereomerically pure β-alkoxy thioimide adduct | High diastereoselectivity; Formation of a key C-C bond with controlled stereochemistry. x-mol.netresearchmap.jp |

A critical step in the total synthesis of this compound is the formation of the macrocyclic ring, which is typically achieved through macrolactonization. The selection of the macrolactonization strategy is crucial for the success of the synthesis, as the reaction can be low-yielding due to competing intermolecular reactions and the conformational constraints of the seco-acid precursor. The Yamaguchi macrolactonization is a frequently employed method for this transformation. kagawa-u.ac.jpfrontiersin.org

Functional group interconversions (FGIs) are extensively used throughout the synthesis to introduce, modify, or protect reactive sites. numberanalytics.comimperial.ac.ukic.ac.uksolubilityofthings.comub.edu Given the presence of multiple hydroxyl groups and other sensitive functionalities in this compound, a robust protecting group strategy is essential. Orthogonal protecting groups, which can be removed under different specific conditions, are often employed to allow for selective deprotection and subsequent reaction at a particular site. ic.ac.uk For example, the use of different silyl ethers or benzyl ethers allows for staged deprotection during the synthetic sequence. researchgate.net

Key functional group manipulations in the synthesis of this compound include:

Oxidation and Reduction: Selective oxidation of alcohols to aldehydes or ketones, and the reduction of esters or amides to alcohols are common transformations. imperial.ac.uk

Protecting Group Chemistry: Introduction and removal of protecting groups for hydroxyl and carboxylic acid functionalities. researchgate.net

Olefin Metathesis: Ring-closing metathesis (RCM) has been utilized as a powerful tool for the construction of the macrocyclic core in the synthesis of some analogues. researchgate.netx-mol.netresearchgate.net

Stereoselective Synthesis of Key Fragments and Intermediates

Rational Design and Synthesis of Simplified Analogues

The significant tumor-promoting activity of this compound has spurred the rational design and synthesis of simplified analogues with the goal of retaining the potent antiproliferative effects while minimizing or eliminating the undesirable inflammatory and tumor-promoting properties. nih.govresearchgate.netmdpi.com The design of these analogues often involves identifying the pharmacophore responsible for the desired biological activity and simplifying the complex molecular structure to improve synthetic accessibility and therapeutic potential. mdpi.comnih.gov

A prominent example is the development of 10-methyl-aplog-1 . nih.govresearchgate.net Aplog-1 itself is a simplified analogue of this compound. Further structural optimization led to 10-methyl-aplog-1, which exhibits potent antiproliferative activity against various cancer cell lines with significantly reduced adverse effects compared to the parent compound. nih.govresearchgate.net The synthesis of 10-methyl-aplog-1, while still a multi-step process, is more streamlined than that of the natural product. nih.gov

The design strategy for simplified analogues often focuses on:

Modification of the Spiroketal Moiety: Replacing the spiroketal with more synthetically accessible conformation-controlling units. core.ac.uk

Simplification of the Side Chain: Altering the length or functionality of the side chain to modulate activity and physical properties. researchgate.net

Removal of Stereocenters: Reducing the number of chiral centers to simplify the synthesis.

Another approach involves replacing the spiroketal moiety with a cyclic ketal derived from readily available chiral building blocks like (R)-(-)-carvone. researchgate.netkagawa-u.ac.jp This strategy significantly shortens the synthetic sequence. researchgate.netkagawa-u.ac.jp For instance, a carvone-based analogue was synthesized in an eight-step longest linear sequence, a substantial improvement over the synthesis of 10-methyl-aplog-1. researchgate.netkagawa-u.ac.jp

Development of Novel Derivatives and Modified Structures

The exploration of novel derivatives and modified structures of this compound has been driven by both the discovery of new natural analogues and the synthetic efforts to create molecules with unique biological profiles. researchgate.netmdpi.comnih.gov

Naturally occurring derivatives, such as the neo-debromoaplysiatoxins , have been isolated from marine cyanobacteria. researchgate.netmdpi.comresearchgate.net These compounds often feature different ring systems or functional group modifications compared to the parent this compound. For example, neo-debromoaplysiatoxin G and H possess novel structural skeletons. researchgate.netmdpi.com The isolation and characterization of these natural products provide valuable insights into the structure-activity relationships of this class of compounds. mdpi.commdpi.comnih.govresearchgate.net

Synthetic efforts have focused on creating derivatives with altered ring structures and side chains. A "collective synthesis" strategy has been developed, where a common intermediate derived from the core structure of aplysiatoxin can be divergently converted into several different analogues, including those with different ring sizes and connectivities. researchgate.netacs.org This approach allows for the efficient generation of a library of related compounds for biological evaluation.

Furthermore, modifications to the side chain have been explored to enhance interactions with biological targets. nih.gov For example, a derivative of 10-methyl-aplog-1 was synthesized with a naphthalene ring at the terminus of the side chain to increase CH/π interactions within the binding pocket of protein kinase C (PKC). nih.gov

Molecular and Cellular Mechanisms of Debromoaplysiatoxin's Biological Action

Activation of Protein Kinase C (PKC) Isozymes by Debromoaplysiatoxin

The biological activities of this compound are largely attributed to its ability to activate protein kinase C (PKC), a family of serine/threonine kinases crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. wikipedia.orgfrontiersin.org this compound and its analogs are known to bind to and activate PKC isozymes, initiating a cascade of downstream signaling events. frontiersin.org This activation is a key mechanism behind its observed inflammatory and tumor-promoting properties. wikipedia.org

Differential Binding to Conventional and Novel PKC C1 Domains

This compound, much like phorbol esters, activates conventional (cPKC) and novel (nPKC) isozymes by binding to their C1 domains. wikipedia.orgnih.gov These domains are the binding sites for the endogenous second messenger diacylglycerol (DAG). kagawa-u.ac.jp While tumor promoters like this compound potently bind to the C1 domains of both conventional and novel PKCs, some of its less tumor-promoting analogs exhibit a degree of selectivity for novel PKCs, such as PKCδ, PKCη, and PKCθ. wikipedia.org

The affinity of this compound for PKC C1 domains is comparable to that of aplysiatoxin. wikipedia.org However, modifications to the this compound structure can alter this binding affinity. For instance, the introduction of a methyl group at position 4 can enhance affinity for conventional PKCs over novel PKCs. wikipedia.org Conversely, removing the methoxy group from this compound results in a slight decrease in affinity for conventional PKC isozymes while maintaining a comparable affinity for novel PKC isozymes. ebi.ac.uk

Certain simplified analogs of this compound, such as 10-methyl-aplog-1, show some selectivity for novel PKC isozymes. kagawa-u.ac.jp The A ring of the spiroketal moiety, rather than the B ring, appears to be more significantly involved in the binding to the δ-C1B domain of PKCδ. kagawa-u.ac.jp

| Compound | Target PKC Isozyme/Domain | Binding Affinity (Ki or IC50) | Effect on Binding |

|---|---|---|---|

| This compound | Conventional and Novel PKCs | Potent binding | Activates both conventional and novel PKCs. wikipedia.org |

| Demethoxy-DAT | Conventional PKCs | Slightly decreased affinity | Maintains affinity for novel PKCs. ebi.ac.uk |

| 18-deoxy-aplog-1 | α-C1A | 120 nM | Serves as a reference for analog binding. kagawa-u.ac.jp |

| 18-deoxy-aplog-1 | δ-C1B | 9.8 nM | |

| Des-B-ring-analog (Compound 3) | α-C1A | 88 nM | Demonstrates the importance of the spiroketal A ring for δ-C1B binding. kagawa-u.ac.jp |

| Des-B-ring-analog (Compound 3) | δ-C1B | 17 nM |

Downstream Signaling Cascades Triggered by PKC Activation

Activation of PKC by this compound initiates several downstream signaling cascades that influence various cellular functions. PKC isozymes can activate the Ras/Raf/mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation. semanticscholar.org Specifically, PKCα and PKCε can directly phosphorylate and activate c-Raf-1. semanticscholar.org

Furthermore, PKC activation can lead to the phosphorylation of substrates that regulate cell cycle and apoptosis. nih.gov For example, in certain cancer cell lines, the simplified this compound analog, 10-methyl-aplog-1, which activates PKCα, has been shown to induce a PP2A-mediated reduction of the Akt/S6 signaling axis. nih.gov Inhibition of the S6 kinase is known to lead to G1 arrest in the cell cycle. nih.gov Additionally, PKCζ and PKCα can activate the nuclear factor-κB (NF-κB) signaling pathway by phosphorylating and activating IκB kinase β (IKKβ). semanticscholar.org

Role of Specific Structural Moieties in PKC Binding Affinity and Selectivity

The structure of this compound contains several key moieties that are critical for its interaction with PKC. Structure-activity relationship studies have revealed that the hemi-acetal hydroxy group at position 3 and/or the methoxy group at position 15 are likely responsible for its tumor-promoting activity. wikipedia.org Removal of the methoxy group to create demethoxy-DAT leads to a reduction in tumor-promoting activity but an increase in anti-proliferative activity. ebi.ac.uk This suggests the methoxy group is a key determinant of its tumor-promoting effects. ebi.ac.uk

Further studies have shown that the C29 stereocenter is critical for PKC activation, whereas the C30 stereocenter is not. nih.govpnas.org Interestingly, 3-deoxy-DAT is as potent as this compound in activating PKC, indicating that the C3 hydroxyl group is not essential for this activity. nih.govpnas.org The dihydroxyvaleryl moiety in this compound is considered a recognition domain that interacts with the PKCδ C1B domain through hydrogen bonds. mdpi.com The dimethyl groups at position 6 are indispensable for the anti-proliferative activities of this compound analogs. wikipedia.org

Modulation of Cellular Proliferation and Apoptosis Signaling Pathways

This compound exhibits a dual effect on cell growth, possessing both tumor-promoting and anti-proliferative activities against various cancer cell lines. wikipedia.org This complex behavior is a direct consequence of its interaction with PKC and the subsequent modulation of signaling pathways that control cell proliferation and apoptosis. wikipedia.orgfrontiersin.org

Regulation of Cell Cycle Progression

The activation of PKC by this compound can lead to disruptions in the normal regulation of the cell cycle. mdpi.com In rat tracheal cells, this compound has been shown to stimulate a proliferative activation, causing basal cells to move from a quiescent G0 state into the cell cycle, leading to an increase in colony formation. wikipedia.org

Conversely, in certain contexts, this compound and its analogs can induce cell cycle arrest. The simplified analog 10-methyl-aplog-1, through its activation of PKCα, can lead to G1 arrest in A549 lung cancer cells. nih.gov This is thought to occur via the attenuation of the Akt/S6 signaling pathway. nih.gov

Induction of Cellular Differentiation in Specific Cell Lines

In addition to its effects on proliferation, this compound can induce cellular differentiation in specific cell lines. In normal human bronchial epithelial cells, both aplysiatoxin and this compound were found to induce terminal squamous differentiation. nih.gov This was evidenced by the induction of cross-linked envelope formation and an increase in plasminogen activator secretion, with this compound showing a 50% inhibitory concentration for clonal growth at 10⁻¹⁰M. nih.gov

Interaction with Ion Channels and Other Membrane Receptors

This compound and its analogues, a class of polyketides derived from marine cyanobacteria, are known to interact with various cellular components, including ion channels. mdpi.com These marine toxins have been identified as modulators of sodium and potassium channels. nih.gov Aplysiatoxins (ATXs), the family to which this compound belongs, have demonstrated notable blocking effects on voltage-gated potassium (Kv) channels, particularly the Kv1.5 channel, making them a subject of interest for potential therapeutic applications. mdpi.comresearchgate.net

Inhibition of Voltage-Gated Potassium Channels (Kv1.5)

Extensive research has highlighted the ability of this compound and its related compounds to inhibit the voltage-gated potassium channel Kv1.5. mdpi.com The Kv1.5 channel, which carries the ultrarapid activating delayed rectifier K+ current (IKur), is predominantly expressed in the human atria and plays a crucial role in the repolarization of cardiomyocyte action potentials. nih.govmdpi.com Its limited expression in the ventricles makes it a significant target for the development of drugs for atrial tachyarrhythmias with a reduced risk of side effects. nih.govmdpi.com

Numerous studies have quantified the inhibitory potency of this compound and its analogues on the Kv1.5 channel. For instance, this compound itself has been shown to inhibit Kv1.5 with an IC50 value of 1.28 ± 0.080 μM. rsc.org Various analogues also exhibit significant, and sometimes more potent, inhibitory activity. researchgate.net For example, neo-debromoaplysiatoxin B and oscillatoxin E have demonstrated strong Kv1.5 inhibition with IC50 values of 0.3 µM and 0.79 µM, respectively. researchgate.net The inhibitory activities of several this compound analogues are detailed in the table below.

| Compound | IC50 Value (µM) on Kv1.5 |

| This compound | 1.28 ± 0.080 rsc.org |

| Neo-debromoaplysiatoxin I | 2.59 ± 0.37 researchgate.netnih.gov |

| Neo-debromoaplysiatoxin J | 1.64 ± 0.15 researchgate.netnih.gov |

| Neo-debromoaplysiatoxin E | 1.22 ± 0.22 mdpi.com |

| Neo-debromoaplysiatoxin F | 2.85 ± 0.29 mdpi.com |

| Oscillatoxin J | 2.61 ± 0.91 mdpi.comnih.gov |

| Oscillatoxin K | 3.86 ± 1.03 mdpi.comnih.gov |

| Oscillatoxin M | 3.79 ± 1.01 mdpi.comnih.gov |

| Oscillatoxin E | 0.79 ± 0.032 rsc.org |

| 30-methyloscillatoxin D | 1.47 ± 0.138 rsc.org |

This table presents the half-maximal inhibitory concentration (IC50) values of various this compound analogues against the Kv1.5 potassium channel.

The structural characteristics of these compounds, such as the presence of an oxygenated six-membered ring B, appear to be necessary for their inhibitory activity on the Kv1.5 channel. nih.gov

Impact on Inflammatory Signaling Pathways

This compound is a potent skin irritant known to cause dermatitis. frontiersin.orgebi.ac.uk This inflammatory response is directly linked to its ability to activate Protein Kinase C (PKC) isozymes. frontiersin.orgfrontiersin.org PKC is a family of serine/threonine kinases that are fundamental to cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. frontiersin.orgfrontiersin.org

The activation of PKC by this compound can trigger cutaneous inflammation. frontiersin.orgfrontiersin.org This effect has been confirmed in studies where topical application of the toxin resulted in severe inflammatory reactions. ebi.ac.uk The interaction of this compound with PKC highlights its role in modulating key inflammatory signaling pathways within the cell. researchgate.net

Structure-activity Relationship Sar Studies of Debromoaplysiatoxin and Its Analogues

Correlation of Structural Features with Specific Molecular Target Interactions

The biological activity of debromoaplysiatoxin and its analogues is intrinsically linked to their interaction with protein kinase C (PKC) isozymes. nih.govpnas.org These enzymes play crucial roles in cellular signaling pathways that control cell growth and metabolism. nih.govpnas.org The binding of DAT to the regulatory domain of PKC mimics the action of the endogenous activator, (S)-diglyceride. nih.govpnas.org

Key structural features of DAT that are critical for this interaction include:

The Dihydroxyvaleryl Moiety : This part of the molecule, specifically the C29 and C30 stereocenters, is crucial for PKC activation. nih.govpnas.orgnih.gov The C29 stereocenter of DAT corresponds to the C2 stereocenter of (S)-diglyceride, and its configuration is critical for activity. nih.govpnas.org In contrast, the C30 stereocenter is not essential for PKC activation. nih.govpnas.org

The C3 Hydroxyl Group : Studies have shown that the C3 hydroxyl group is not essential for PKC activation, as 3-deoxy-DAT is equipotent to DAT in activating PKC. nih.govpnas.org

The Macrolide Ring : The macrocyclic structure of DAT helps to position the key interacting groups in the correct orientation for binding to the C1 domain of PKC. pnas.org However, the macrocyclic ring itself is not the primary contributor to the potency of these compounds. pnas.org

Simplified analogues, such as aplog-1, which retain the core pharmacophore but have a less complex structure, have been developed. wikipedia.org These analogues have demonstrated that the fundamental interactions required for PKC binding can be maintained even with significant structural simplification. wikipedia.org The interaction of these compounds with the C1 domains of PKC, particularly the C1B domain of novel PKCs like PKCδ, has been a focus of study. nih.govnih.gov

Influence of Side Chain Modifications on Biological Activities

The side chain of this compound plays a significant role in modulating its biological activities, influencing both tumor-promoting and antiproliferative effects. nih.govebi.ac.uk

Key findings from side chain modification studies include:

The Methoxy Group : The chiral methoxy group in the side chain has been identified as a key residue for tumor-promoting activity. nih.govebi.ac.uk Removal of this group to create demethoxy-DAT resulted in weaker tumor-promoting activity but higher antiproliferative activity against several cancer cell lines. nih.gov This suggests that the methoxy group is critical for tumor promotion but not for antiproliferative effects. nih.gov

Aromatic Ring Modifications : The phenolic hydroxyl group and the aromaticity of the side chain are important for modulating biological activity. mdpi.com The synthesis of derivatives lacking the phenolic hydroxyl group or the aromatic ring revealed that these modifications can enhance tumor-promoting and proinflammatory activities in simplified analogues. mdpi.com

Side Chain Length : In simplified analogues like 10-methyl-aplog-1, the length of the side chain affects interactions within the binding cleft of the PKCδ-C1B domain. researchgate.net

Table 1: Effect of Side Chain Modifications on Biological Activity

| Compound | Modification | Effect on Tumor-Promoting Activity | Effect on Antiproliferative Activity |

|---|---|---|---|

| This compound (DAT) | Parent Compound | Potent | Active |

| Demethoxy-DAT | Removal of the methoxy group | Weaker than DAT nih.gov | Higher than DAT nih.gov |

| Aromatic Ring Modified Aplog-1 Analogues | Removal of phenolic hydroxyl or aromatic ring | Enhanced mdpi.com | --- |

Significance of Spiroketal Moiety and its Derivatives in Modulating Activity

The spiroketal moiety of this compound and its analogues is a critical conformation-controlling unit that influences the orientation of the receptor-recognition domain and, consequently, the biological activity. kagawa-u.ac.jp

Key insights into the role of the spiroketal moiety include:

Conformational Rigidity : The relatively rigid structure of the spiroketal helps to pre-organize the molecule into a conformation that is favorable for binding to PKC. nih.govpnas.orgkagawa-u.ac.jp

Hydrophobicity around the Spiroketal : The local hydrophobicity around the spiroketal moiety is a crucial determinant for antiproliferative activity. wikipedia.orgacs.org Increasing hydrophobicity in this region can enhance antiproliferative effects without necessarily increasing tumor-promoting activity. wikipedia.org

Methyl Group Substitutions : The strategic placement of methyl groups on the spiroketal ring can dramatically alter biological activity. acs.org For instance, 10-methyl-aplog-1, a simplified analogue, exhibits strong binding to novel PKCs and potent antiproliferative activity with minimal tumor-promoting effects. acs.org In contrast, 4-methyl-aplog-1 showed activities similar to the parent aplog-1. acs.org

Ring Modifications : The removal of one of the rings of the spiroketal moiety, such as in des-B-ring analogues, can still retain significant PKC binding and antiproliferative activity. kagawa-u.ac.jp This suggests that the full spiroketal structure is not absolutely required, as long as the correct conformation of the macrolactone ring is maintained. kagawa-u.ac.jp

Table 2: Impact of Spiroketal Modifications on PKC Binding and Antiproliferative Activity

| Compound | Modification | PKCδ-C1B Binding (Ki, nM) | Antiproliferative Activity (GI50) |

|---|---|---|---|

| Aplog-1 | Simplified analogue | --- | Moderate |

| 10-Methyl-aplog-1 | Methyl group at position 10 | Subnanomolar acs.org | Potent acs.org |

| 4-Methyl-aplog-1 | Methyl group at position 4 | Similar to Aplog-1 acs.org | Similar to Aplog-1 acs.org |

| Des-B-ring analogue | Removal of the B-ring of the spiroketal | Retained affinity kagawa-u.ac.jp | Retained activity kagawa-u.ac.jp |

Development of Mechanistically Selective Analogues

A major goal of SAR studies on this compound has been the development of mechanistically selective analogues that can separate the desirable antiproliferative effects from the undesirable tumor-promoting activities. nih.govwikipedia.org This has been achieved by creating simplified analogues that exhibit selectivity for different PKC isozymes. wikipedia.org

Key developments in this area include:

Aplog-1 and its Derivatives : Aplog-1, a simplified analogue of DAT, was designed to be less hydrophobic and showed reduced tumor-promoting activity while retaining antiproliferative properties. wikipedia.org Further modifications, such as the introduction of a methyl group at the 10-position (10-methyl-aplog-1), led to analogues with potent antiproliferative activity and very little tumor-promoting activity. researchgate.netacs.org

Selectivity for Novel PKC Isozymes : While tumor promoters like phorbol esters and DAT bind potently to both conventional and novel PKCs, some antiproliferative analogues like aplog-1 and bryostatin-1 show selectivity for novel PKC isozymes, particularly PKCδ, PKCη, and PKCθ. wikipedia.org This is a crucial aspect in the design of anticancer agents with fewer side effects.

Des-ring Analogues : The synthesis of analogues lacking one of the rings of the spiroketal moiety has opened up new avenues for creating synthetically accessible compounds. kagawa-u.ac.jpkagawa-u.ac.jp A des-A-ring analogue of 18-deoxy-aplog-1, for example, retained moderate affinity for conventional PKC isozymes and showed antiproliferative activity against certain cancer cell lines, suggesting its potential as a lead for developing conventional PKC isozyme-selective agents. kagawa-u.ac.jp

Neo-debromoaplysiatoxins : The isolation and characterization of naturally occurring analogues, termed neo-debromoaplysiatoxins, with novel ring systems and functionalities, provide new templates for drug design. nih.govmdpi.commdpi.com Some of these compounds have shown potent and selective inhibitory activity against other molecular targets, such as potassium channels (Kv1.5), indicating that the DAT scaffold can be adapted to target different biological pathways. nih.govmdpi.commdpi.com

Preclinical Research Models for Investigating Debromoaplysiatoxin's Biological Mechanisms Excluding Clinical Human Data

In Vitro Cell Line-Based Mechanistic Studies

Cultured cell lines have provided a fundamental platform for dissecting the direct cellular and molecular responses to Debromoaplysiatoxin, offering insights into its mechanisms of action without the complexities of a whole-organism system.

Analysis of Cellular Response and Signaling Pathway Alterations

The primary molecular target of this compound is Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.comresearchgate.net this compound, like other tumor promoters such as phorbol esters and teleocidins, activates PKC by binding to its C1 domain. wikipedia.orgmdpi.com The affinity of this compound for PKC C1 domains is comparable to that of its brominated counterpart, aplysiatoxin. wikipedia.org

Activation of specific PKC isozymes appears to be central to the dual effects of this compound. For instance, the activation of PKCα is suggested to be involved in cancer cell growth, whereas PKCδ activation is linked to a tumor suppressor role and apoptosis. wikipedia.org Studies have shown that this compound potently binds to the C1 domains of both conventional and novel PKCs. wikipedia.org However, its interaction can be modulated by other factors. For example, bovine alpha 1-acid glycoprotein has been found to specifically interact with this compound and abolish its in vitro activation of PKC. researchgate.netnih.gov This interaction may explain discrepancies observed in some biological assays using bovine serum. researchgate.netnih.gov

Further research into the structure-activity relationship has revealed the importance of specific chemical moieties for its activity. The stereochemistry at positions C29 and C30 of this compound matches the stereospecificity of PKC for its natural activator, sn-1,2-(S)-diglycerides, reinforcing the concept that it functions as a diacylglycerol mimetic. ebi.ac.uk

Evaluation in Specific Preclinical Cancer Cell Models for Mechanistic Insights

This compound exhibits anti-proliferative activity against various cancer cell lines, a characteristic attributed to its interaction with PKC isozymes. wikipedia.org While it is a known tumor promoter, it paradoxically inhibits the growth of certain cancer cells. wikipedia.org The selectivity of this anti-proliferative effect is an area of active investigation.

Simplified synthetic analogs of this compound, such as 10-methyl-aplog-1, have been developed to separate the anti-proliferative effects from the tumor-promoting and inflammatory properties. These analogs retain anti-proliferative activity comparable to the parent compound. Studies with these analogs suggest that PKCα and PKCδ are involved in this cell line-selective anti-proliferative activity.

Recent research on novel derivatives, such as neo-debromoaplysiatoxin J, has shown remarkable cytotoxicity against several cancer cell lines, including SW480 (colon), SGC7901 (gastric), LoVo (colon), and PC-9 (lung), when compared to normal human cell lines, highlighting the potential for developing cancer-specific therapeutic leads from this structural backbone. actascientific.com

Table 1: Effects of this compound and its Analogs on Preclinical Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effect | Potential Mechanism | Citation(s) |

|---|---|---|---|---|

| This compound | Various cancer cell lines | Anti-proliferative activity | Activation of PKC isozymes | wikipedia.org |

| 10-methyl-aplog-1 | NCI-H460, HCC-2998, HBC-4 | Growth inhibition | Involvement of PKCα and PKCδ | |

| Neo-debromoaplysiatoxin J | SW480, SGC7901, LoVo, PC-9 | Cytotoxicity | Not fully elucidated | actascientific.com |

Studies on Differentiation Induction in Cultured Cells

Beyond its effects on proliferation, this compound has been shown to induce differentiation in certain cell types. In human promyelocytic leukemia (HL-60) cells, this compound induced differentiation into macrophages at concentrations comparable to aplysiatoxin, particularly when studied in a serum-free medium to avoid the masking effects of bovine alpha 1-acid glycoprotein. mdpi.comresearchgate.net

Furthermore, in normal human bronchial epithelial cells, both aplysiatoxin and this compound were found to inhibit clonal growth and induce terminal squamous differentiation. This was evidenced by the induction of cross-linked envelope formation and an increase in plasminogen activator secretion, effects similar to those caused by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) and teleocidin B. These findings suggest that in certain non-cancerous cell types, this compound can promote a terminal differentiation program.

In Vivo Animal Model Investigations Focusing on Molecular Mechanisms

To understand the biological effects of this compound in a more complex physiological context, researchers have utilized various animal models. These studies have primarily focused on its inflammatory and tumor-promoting properties, as well as the potential anti-cancer activity of its derivatives.

Mouse Skin Models for Mechanistic Studies of Inflammation

Topical application of this compound to the skin of hairless mice and rabbits results in a severe cutaneous inflammatory response. wikipedia.org This effect is a hallmark of its tumor-promoting activity in two-stage carcinogenesis experiments on mouse skin. researchgate.netnih.gov The inflammatory response and the mechanism of tumor promotion are believed to be mediated through the activation of the calcium-activated, phospholipid-dependent protein kinase C. wikipedia.org

Xenograft Models for Pathway Analysis in Vivo

While direct studies using this compound in xenograft models for pathway analysis are limited in the available literature, research on its simplified analog, 10-methyl-aplog-1, provides valuable insights into potential in vivo mechanisms. This analog, which retains anti-proliferative activity comparable to this compound but lacks its potent tumor-promoting and inflammatory effects, has been investigated in mice xenograft models.

In these models, 10-methyl-aplog-1 was shown to inhibit the growth of aplog-sensitive cancer cell lines, such as NCI-H460, HCC-2998, and HBC-4, without causing severe side effects. In vitro analyses supporting these in vivo findings revealed that the activation of PKCα by the analog leads to a PP2A-mediated attenuation of the Akt/S6 signaling axis. The inhibition of this pathway is known to cause G1 arrest in the cell cycle, suggesting a potential mechanism for the observed anti-proliferative activity in vivo. These findings on a closely related analog suggest a plausible pathway through which this compound's anti-cancer effects might be mediated, although this requires direct experimental confirmation.

Studies in Other Animal Models for Mechanistic Elucidation (e.g., Canine Dermatitis)

The investigation into the biological mechanisms of this compound has extended to various animal models, providing valuable insights into its dermatotoxic effects. While much of the research has focused on laboratory animals, a documented case of canine dermatitis has offered a real-world example of the compound's potent inflammatory properties. nih.govfrontiersin.org

A significant case report detailed the first documented instance of this compound-induced skin irritation in a dog. nih.govfrontiersin.orgnih.gov The case involved a 5-year-old Bracco Italiano that developed severe pruritus (itching) and urticaria (hives) within 24 hours of swimming in a lake with a visible algal bloom. nih.govnih.govresearchgate.net Subsequent analysis of the lake water confirmed the presence of this compound. nih.govresearchgate.net The dog presented with marked excoriation and erythema (redness) on its chest and neck, along with hives in the inguinal and ventral abdominal regions. nih.govresearchgate.net This case highlights the potential for serious skin irritation in companion animals following exposure to cyanotoxins in recreational waters. frontiersin.org

Table 1: Case Study Findings of Canine Dermatitis Induced by this compound

| Parameter | Observation | Reference |

|---|---|---|

| Animal Subject | 5-year-old female spayed, 34 kg Bracco Italiano | nih.gov |

| Exposure | Swimming in a lake with a visible algal bloom | nih.govresearchgate.net |

| Toxin Identified | This compound in lake water sample | nih.govresearchgate.net |

| Clinical Signs | Rapid onset of severe pruritus and urticaria | nih.govnih.gov |

| Physical Findings | Marked excoriation and erythema (chest and neck), urticaria (inguinal and ventral abdomen) | nih.govresearchgate.net |

| Outcome | Complete resolution of skin irritation after preventing further exposure | nih.govnih.gov |

This canine case aligns with and helps to elucidate the mechanisms observed in other animal models. For instance, topical application of this compound is known to produce severe cutaneous inflammatory reactions in rabbits and hairless mice. wikipedia.orgtermedia.pl Studies on mice have shown that this compound can induce dermatitis at very low concentrations. frontiersin.orgwikipedia.org Specifically, the compound produced dermatitis on the murine ear at a concentration of 0.005 nmol per ear. frontiersin.orgnih.gov It is understood that this inflammatory response is likely mediated through the activation of protein kinase C (PKC), a critical enzyme in cellular signal transduction pathways that regulate cell growth and inflammation. wikipedia.orgtermedia.pl

Furthermore, there is speculation that this compound may be responsible for dermatitis in other species. For example, a bloom of Lyngbya that produced this compound was hypothesized to be the cause of ulcerative dermatitis observed in manatees. nih.govresearchgate.net The consistency of the inflammatory skin reactions across different species—canine, murine, rabbit, and potentially manatee—points to a conserved biological mechanism of action centered on potent skin irritation and inflammation. nih.govwikipedia.orgtermedia.plresearchgate.net

Analytical Methodologies for Debromoaplysiatoxin Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, and often quantification, of debromoaplysiatoxin from complex matrices. researchgate.netbund.de Its application is fundamental in the initial cleanup and isolation of the toxin and its derivatives from crude extracts of cyanobacteria. aesan.gob.es

Research studies typically utilize reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 or phenyl-hexyl) and the mobile phase is a polar solvent mixture, commonly a gradient of acetonitrile and water. mdpi.comnih.gov For instance, the isolation of this compound has been achieved using a Phenomenex Luna phenyl-hexyl column with a gradient of acetonitrile and water. nih.gov In other research, a semi-preparative C18 column with a mobile phase of 70% acetonitrile in water was used to isolate novel this compound analogues. mdpi.com

Detection is frequently performed using an ultraviolet (UV) detector, as the aromatic ring in the this compound structure absorbs UV light. aesan.gob.esmdpi.com A common detection wavelength is 220 nm, which provides good sensitivity for these compounds. mdpi.com While HPLC with UV detection is a robust method for quantification, especially when pure standards are available, its selectivity can be limited in complex environmental samples where other compounds may co-elute and absorb at the same wavelength. aesan.gob.esmdpi.com

Table 1: Examples of HPLC Methodologies for this compound and Analogue Isolation

| Parameter | Method 1 | Method 2 |

| Column | Phenomenex Luna phenyl-hexyl (250 mm × 100 mm, 5 μm) nih.gov | Shimadzu C-18 (SilGreen) (semi-preparative) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) nih.gov | Isocratic: 70% Acetonitrile / Water mdpi.com |

| Flow Rate | 3.0 mL/min nih.gov | 2.0 mL/min mdpi.com |

| Detection | UV (Wavelength not specified) nih.gov | UV at 220 nm mdpi.com |

| Analyte | This compound nih.gov | Neo-debromoaplysiatoxin I & J mdpi.com |

| Retention Time | 20.024 min (for this compound) nih.gov | 16.3 min (Neo-debromoaplysiatoxin I), 18.6 min (Neo-debromoaplysiatoxin J) mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the standard for the sensitive and selective detection and confirmation of this compound and other cyanotoxins in environmental samples. nih.govscribd.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in compound identification. scribd.comlcms.cz

LC-MS/MS methods are particularly advantageous due to their high selectivity, which minimizes interference from complex sample matrices, and their high sensitivity, allowing for the detection of trace levels of toxins. lcms.czmdpi.com Researchers have employed various LC-MS/MS platforms, including those with high-resolution mass spectrometry (LC-HRMS/MS) and triple quadrupole mass spectrometers (UPLC-MS/MS). nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged molecules for mass analysis. nih.govmdpi.com

In a typical LC-MS/MS analysis, the parent ion of the target molecule (e.g., the [M+Na]⁺ ion for this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM) in triple quadrupole systems, provides excellent specificity and is used for quantification. mdpi.commdpi.com High-resolution instruments can provide accurate mass measurements, which further aids in the confirmation of elemental composition. nih.gov

Table 2: LC-MS/MS Systems and Parameters for Aplysiatoxin-Related Compound Analysis

| Parameter | System 1 (UPLC-HRMS/MS) | System 2 (HPLC-MS/MS) |

| Mass Spectrometer | Waters Xevo G2-XS qTOF nih.gov | Thermo–Finnigan LCQ Advantage ion trap nih.gov |

| Ionization Mode | ESI Positive nih.gov | ESI Positive nih.gov |

| Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) nih.gov | Phenomenex Kinetex C18 (100 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | 98% Acetonitrile in 0.1% aq. Formic Acid / 0.1% aq. Formic Acid nih.gov | Gradient of Acetonitrile (B) and 0.1% aq. Formic Acid in Water (A) (30→100% B over 20 min) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov | 0.5 mL/min nih.gov |

| Analysis Mode | Data-dependent acquisition nih.gov | Data-dependent acquisition (CID at 35 eV) nih.gov |

A significant advancement in the study of natural products like this compound is the use of MS/MS-based molecular networking. nih.govnih.gov This bioinformatic approach organizes large sets of MS/MS data by grouping structurally related molecules into clusters based on the similarity of their fragmentation patterns. nih.govmdpi.com It has proven to be a rapid and effective tool for dereplication (quickly identifying known compounds) and for discovering new, previously uncharacterized analogues of this compound within complex mixtures. nih.govnih.gov

In practice, crude extracts from cyanobacterial samples are analyzed by LC-MS/MS, and the resulting data is uploaded to a platform like the Global Natural Product Social Molecular Networking (GNPS) platform. nih.gov The platform compares the MS/MS spectra and generates a network where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. By searching these networks against spectral libraries and using a known compound like this compound as a "seed," researchers can efficiently identify a whole family of related compounds in a sample. nih.gov This approach has successfully led to the identification of known analogues such as aplysiatoxin, oscillatoxin A, and 3-methoxythis compound, as well as potential new derivatives in environmental samples. nih.govnih.gov

Spectroscopic Quantification Methods in Research Settings

While chromatography is central to separation and detection, spectroscopic methods are indispensable for the structural elucidation of newly isolated this compound analogues and can also be applied for quantification. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of purified compounds. nih.govmdpi.com Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the carbon skeleton and the relative stereochemistry of the molecule. mdpi.comnih.gov Beyond its structural role, quantitative NMR (qNMR) is a powerful method for determining the absolute concentration or purity of a sample. mdpi.comnih.gov By integrating the signal of an analyte's proton against that of a certified internal standard of known concentration, a direct and accurate quantification can be achieved without the need for an identical analyte standard, which is particularly useful for novel compounds. ox.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental formula of a compound by providing a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺). mdpi.comnih.gov For example, the molecular formula for this compound (C₃₂H₄₈O₁₀) can be confirmed by comparing the measured mass to the calculated mass, often with a difference of less than 5 parts per million (ppm). nih.gov

UV-Visible (UV-Vis) Spectroscopy can be used for straightforward quantification of purified this compound in solution. unchainedlabs.comeag.com Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. unchainedlabs.com By measuring the absorbance at a specific wavelength (e.g., the absorbance maxima around 275-294 nm for this compound analogues) and using a known extinction coefficient, the concentration can be calculated. mdpi.comnih.gov While less selective than HPLC-UV, it is a rapid method for quantifying pure samples. eag.com

Comparative Studies and Analogues of Debromoaplysiatoxin

Comparison with Phorbol Esters and Teleocidins in PKC Research

Debromoaplysiatoxin (DAT), along with phorbol esters and teleocidins, are potent activators of protein kinase C (PKC), a crucial enzyme in cellular signal transduction. nih.govmdpi.com Despite their structural diversity, these compounds all bind to the same regulatory domain on PKC, mimicking the action of the endogenous activator, diacylglycerol (DAG). nih.govmdpi.com

Research has shown that while structurally different, aplysiatoxin and teleocidin are nearly as potent as the powerful tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in various biological assays. nih.gov Their ability to inhibit the binding of phorbol-12,13-dibutyrate (PDBu) to its receptor suggests they mediate their effects through the same cellular receptors as phorbol esters. nih.gov

The activation of PKC by these tumor promoters is a key aspect of their biological activity. ebi.ac.uknih.gov The concentrations required for half-maximum activation of PKC are approximately 3 ng/ml for TPA, 40 ng/ml for teleocidin, and 400 ng/ml for this compound. nih.gov While DAT's binding potency to PKC isozymes is similar to that of aplysiatoxin (ATX), its tumor-promoting activity is significantly weaker. core.ac.uk This contrasts with phorbol esters and teleocidins, where hydrophobicity is a major factor in both their tumor-promoting ability and their binding strength to PKC isozymes. core.ac.uk

Research on Aplog-1 and Other Simplified Analogues

To harness the therapeutic potential of PKC activators while minimizing their adverse effects, researchers have developed simplified analogues of this compound. tandfonline.com One of the most significant of these is Aplog-1. tandfonline.comnih.gov Aplog-1 is a simplified analogue that exhibits anti-proliferative activity against several human cancer cell lines but, importantly, lacks the tumor-promoting and pro-inflammatory properties of DAT. tandfonline.comnih.gov

Further research has led to the development of derivatives of Aplog-1 with enhanced properties. For instance, 10-methyl-aplog-1 was found to have stronger anti-proliferative activity than the original Aplog-1. tandfonline.com Subsequent structural optimization led to the synthesis of 10,12-dimethyl-aplog-1, which demonstrated even stronger inhibitory effects on the growth of several human cancer cell lines than 10-methyl-aplog-1 and DAT, without any tumor-promoting or pro-inflammatory activities. nih.govtandfonline.com In contrast, 4,10-dimethyl-aplog-1 showed weak tumor-promoting and pro-inflammatory activities. nih.govtandfonline.com

Studies on these simplified analogues have highlighted the importance of specific structural features. For example, the dimethyl groups at the spiroketal at position 6 of ATX are thought to be more critical for retaining PKC binding ability compared to other methyl groups. core.ac.uk The binding affinity of Aplog-2, which lacks the dimethyl and phenolic hydroxyl groups, was 20 times weaker than that of Aplog-1. core.ac.uk However, DM-aplog-2, which has the dimethyl group, showed a binding affinity similar to Aplog-1, underscoring the significance of the dimethyl group at the spiroketal moiety for PKC binding. core.ac.uk

New Neo-debromoaplysiatoxin Derivatives and their Distinct Activities

Recent explorations of marine cyanobacteria have led to the discovery of several new derivatives of this compound, termed neo-debromoaplysiatoxins, which possess unique structural features and distinct biological activities. mdpi.comnih.gov These discoveries have expanded the known structural diversity of the aplysiatoxin family. nih.gov

For instance, neo-debromoaplysiatoxin I and neo-debromoaplysiatoxin J were isolated from the marine cyanobacterium Lyngbya sp. mdpi.comnih.gov Neo-debromoaplysiatoxin I features a novel decahydro-5H-pyrano[2,3,4-de]chromen-5-one 6/6/6 ring skeleton, while neo-debromoaplysiatoxin J contains an unusual peroxide bridge. mdpi.comnih.gov Both compounds exhibited inhibitory activity against the Kv1.5 potassium channel, but displayed different cytotoxic effects. mdpi.comnih.gov

Other novel derivatives, neo-debromoaplysiatoxin G and neo-debromoaplysiatoxin H, also isolated from Lyngbya sp., feature a bicyclo[2.1.1]tetrahydropyran and a unique 5/6 fused-dioxygen spiral ring system, respectively. mdpi.comnih.gov These compounds also demonstrated potent blocking action against the Kv1.5 potassium channel. mdpi.comnih.gov The discovery of neo-debromoaplysiatoxin E and F, a pair of stereoisomers, further highlights the structural novelty within this class of compounds. mdpi.com They were the first aplysiatoxin derivatives reported with different absolute configurations at C9–C12 and both showed potent blocking activities against Kv1.5. mdpi.com

These findings indicate that even subtle changes to the this compound scaffold can lead to compounds with significantly different biological activity profiles.

Impact of Structural Variations on Mechanistic Divergence

The diverse biological activities observed among this compound and its analogues are directly linked to their structural variations. core.ac.uktandfonline.comnih.gov These variations influence how the molecules interact with their biological targets, leading to different downstream effects.

The replacement of the ester group at C-1 of Aplog-1 with an amide group, creating amide-aplog-1, resulted in a seventy-fold weaker binding affinity to the C1B domain of PKCδ and negligible anti-proliferative and cytotoxic activities. oup.com This suggests that the ester linkage is crucial for the biological activity of Aplog-1. oup.com Conformational analysis indicated that the stable conformation of amide-aplog-1 differed from that of Aplog-1. oup.com

The local hydrophobicity around the spiroketal moiety has been identified as a critical determinant for the anti-proliferative activity of Aplog-1 analogues. nih.govnih.gov The synthesis of 12,12-dimethyl-Aplog-1, which has a hydrophobic geminal dimethyl group near the spiroketal moiety, resulted in a compound that was more effective than Aplog-1 in inhibiting cancer cell growth and binding to PKCδ. nih.gov

Furthermore, the selective binding of anti-proliferative aplogs to novel PKC isozymes (PKCδ, η, and θ) compared to tumor-promoting compounds like DAT, which bind to both conventional and novel PKC isozymes, suggests that the unique biological activities of these analogues may be due in part to their ability to selectively target specific PKC isozymes. core.ac.uk This mechanistic divergence, driven by structural variations, is a key area of research in the development of new therapeutic agents based on the this compound scaffold. core.ac.uktandfonline.com

Future Research Directions and Unanswered Questions Regarding Debromoaplysiatoxin

Elucidating Underexplored Molecular Targets and Pathways

While Protein Kinase C (PKC) is the most well-characterized target of debromoaplysiatoxin, the full spectrum of its molecular interactions is not completely understood. wikipedia.orgfrontiersin.org The compound and its analogues exhibit a range of biological effects that cannot be solely attributed to general PKC activation, suggesting the involvement of other cellular targets and signaling cascades.

Future investigations are needed to explore these secondary pathways. A significant area of emerging research is the interaction of this compound derivatives with voltage-gated potassium channels, particularly Kv1.5. mdpi.comnih.govnih.gov Studies have shown that some analogues can inhibit Kv1.5 channels, an activity that is not always linked to PKC activation, suggesting a direct channel-blocking mechanism for certain structures. nih.govmdpi.com For instance, neo-debromoaplysiatoxin B and oscillatoxins lack PKC activation but retain potent Kv1.5 inhibitory activity. mdpi.com

Furthermore, the differential cytotoxicity of various analogues against specific cancer cell lines hints at the existence of yet-unidentified molecular targets. researchgate.net Research on oscillatoxin derivatives, which are structurally related to this compound, has shown selective anti-proliferative activity against lung cancer cells, implying that unique molecular targets may be involved. researchgate.net Identifying these alternative receptors and pathways is critical for a comprehensive understanding of the compound's bioactivity and for the rational design of analogues with improved therapeutic profiles.

Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound, characterized by its intricate system of spiroketal, hemiacetal, and macrolactone rings, presents a formidable challenge for total synthesis. wikipedia.org While the Kishi synthesis provided an early successful route, current research is focused on developing more efficient and versatile synthetic strategies to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced strategies are moving beyond total synthesis of the natural product towards the creation of simplified, yet potent, analogues like aplog-1 and 10-methyl-aplog-1. kagawa-u.ac.jptandfonline.comkyoto-u.ac.jp These approaches aim to retain the key pharmacophoric features while reducing synthetic complexity. Key methodologies include:

Convergent Synthesis: This involves the preparation of several key fragments of the molecule independently, which are then combined in the final stages. kagawa-u.ac.jp This approach was used to create a des-B-ring analog, simplifying the spiroketal moiety. kagawa-u.ac.jp

Bio-inspired Synthesis: Researchers are exploring strategies that mimic the proposed biosynthetic pathways. A collective synthesis strategy has been developed that uses the core structure of aplysiatoxin to access the distinct ring systems of five different analogues through controlled, condition-dependent reactions. acs.orgresearchgate.net

Metathesis-Based Routes: A combination of ring-closing metathesis and cross-metathesis has proven effective for the convergent synthesis of analogues with varied side chains, allowing for the exploration of interactions with target proteins. acs.org

These advanced synthetic endeavors are crucial for producing complex analogues designed to probe specific biological functions, such as enhancing selectivity for particular PKC isozymes or separating the anti-proliferative effects from unwanted tumor-promoting activity. kagawa-u.ac.jpkyoto-u.ac.jp

Mechanistic Studies on Differential Biological Responses

A fascinating aspect of this compound research is the differential biological response observed between the parent compound and its numerous natural and synthetic analogues. This compound is a known tumor promoter, yet many of its simplified analogues, such as 10-methyl-aplog-1, exhibit potent anti-proliferative activity against cancer cells without promoting tumors. tandfonline.comnih.gov

Mechanistic studies are underway to understand the structural basis for these divergent activities. Key findings include:

Serum Protein Interaction: The discrepancy in activity for this compound in vivo versus in vitro has been attributed to its interaction with the serum protein α1-acid glycoprotein. nih.gov This protein binds to this compound and masks its ability to activate PKC in cell culture systems that use bovine serum, a factor that does not affect the brominated parent compound, aplysiatoxin, to the same extent. nih.govebi.ac.uk

Structural Determinants of Activity: Specific functional groups are critical for determining the biological outcome. The hemiacetal hydroxyl group at C3 and the methoxy group at C15 have been implicated in the tumor-promoting activity of the aplysiatoxin class. wikipedia.org Modifying or removing these groups can lead to analogues with purely anti-proliferative profiles.

Dual Mechanisms of Ion Channel Inhibition: For analogues that target Kv1.5 channels, two distinct mechanisms have been proposed. Some derivatives appear to inhibit the channel indirectly via PKC activation, while others are capable of direct channel blockage. nih.govmdpi.com

Stereochemistry and Conformation: The stereochemistry of the core structure and side chain significantly influences biological activity. The isolation of stereoisomers like neo-debromoaplysiatoxin E and F, which have different absolute configurations at the C9–C12 positions, revealed differences in their potency as Kv1.5 channel blockers, underscoring the importance of three-dimensional structure. mdpi.com

The following table summarizes the differential activities of this compound and selected analogues.

| Compound Name | Primary Target(s) | Key Biological Activities | Reference(s) |

| This compound | PKC, Kv1.5 | Tumor Promoter, Anti-proliferative, Kv1.5 Inhibitor | wikipedia.orgnih.govebi.ac.uk |

| Aplysiatoxin | PKC | Potent Tumor Promoter | wikipedia.orgebi.ac.uk |

| 10-methyl-aplog-1 | PKC (nPKC selective) | Anti-proliferative, Not Tumor-Promoting | kagawa-u.ac.jptandfonline.comnih.gov |

| neo-debromoaplysiatoxin B | Kv1.5 | Potent Kv1.5 Inhibitor, Lacks PKC Activation | mdpi.com |

| neo-debromoaplysiatoxin I | Kv1.5 | Kv1.5 Inhibitor, Cytotoxic | mdpi.comnih.gov |

| neo-debromoaplysiatoxin J | Kv1.5 | Kv1.5 Inhibitor, Different Cytotoxicity Profile from Isomer I | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Future work will focus on using computational modeling and advanced spectroscopy to further dissect how subtle structural changes in this compound analogues dictate their binding modes and downstream signaling effects.

Exploration of Biosynthetic Engineering for Analogues

The biosynthesis of the aplysiatoxin family of compounds is accomplished via complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways in cyanobacteria. oup.com Elucidating these intricate enzymatic assembly lines opens the door to biosynthetic engineering, a powerful strategy for generating novel analogues that are difficult to access through chemical synthesis.

Researchers have postulated detailed biosynthetic pathways for newly discovered derivatives based on their structural relation to known compounds. mdpi.comresearchgate.net These proposed pathways involve a sequence of enzymatic reactions, including aldol additions, oxidations, and cyclizations, to construct the complex polycyclic core. mdpi.com The discovery of natural stereoisomers suggests the involvement of enzymes capable of generating precursors with opposite chirality, adding another layer of complexity and opportunity for engineering. mdpi.com

While the field is still in the exploratory phase, the primary goals of biosynthetic engineering for this compound analogues include:

Identifying and Characterizing Gene Clusters: The first step is to locate and sequence the complete PKS/NRPS gene clusters responsible for producing the this compound scaffold. oup.com

Modifying Biosynthetic Domains: By altering the genetic code for specific enzymatic domains within the PKS/NRPS machinery, it may be possible to incorporate different building blocks, alter stereochemistry, or modify functional groups on the final molecule.

Generating Precursor-Directed Biosynthesis: This technique involves feeding engineered strains of the producing cyanobacterium with synthetic precursors that can be incorporated by the biosynthetic machinery to create novel "unnatural" natural products.

Successfully harnessing these biosynthetic pathways could provide a sustainable and efficient source of complex analogues for pharmacological evaluation. oup.comgriffith.edu.au

Development of Novel Research Tools and Probes Based on this compound Scaffold

The potent and relatively specific interaction of this compound and its derivatives with key signaling proteins makes their molecular scaffold an excellent starting point for the development of novel chemical probes and research tools. mdpi.com Such tools are invaluable for dissecting complex cellular processes in real-time.

The this compound scaffold can be leveraged to create:

Pharmacological Probes: Simplified, synthetically accessible analogues like aplog-1 already serve as powerful research tools. kyoto-u.ac.jpacs.org They allow scientists to probe the specific roles of PKC isozymes in cellular processes like proliferation and apoptosis, without the confounding effects of tumor promotion.

Affinity-Based Probes: Immobilizing a this compound analogue onto a solid support could create an affinity matrix for "pull-down" experiments. This would enable researchers to isolate and identify novel binding partners and underexplored molecular targets from cell lysates.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could yield powerful probes for live-cell imaging. plos.orgbiorxiv.org A fluorescent this compound could be used to visualize the subcellular localization and dynamics of its targets, such as the translocation of PKC isozymes upon activation. The development of such probes would provide unprecedented spatial and temporal resolution for studying the signaling events mediated by these proteins. abpbio.com